molecular formula C29H24ClN5O3S2 B2706945 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 690961-79-6

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2706945
CAS No.: 690961-79-6
M. Wt: 590.11
InChI Key: YGDJDAKVEOHUEZ-UHFFFAOYSA-N
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Description

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting 4-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form 5-(4-chlorophenyl)-1,2,4-thiadiazole.

    Synthesis of the Quinoline Core: The quinoline core can be synthesized by cyclization of an appropriate aniline derivative with a β-keto ester under basic conditions.

    Coupling Reaction: The thiadiazole and quinoline intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dimethyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoline derivatives with hydroxyl or carboxyl groups.

    Reduction: Products may include alcohol derivatives of the original compound.

    Substitution: Products may include derivatives with different substituents at the chloro or amino positions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.

    Anticancer Agents: It may exhibit anticancer properties by inhibiting specific molecular targets involved in cancer cell proliferation.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or it may inhibit cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are also quinoline derivatives, have similar structures but different substituents.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole have a similar thiadiazole ring but different functional groups.

Uniqueness

The uniqueness of 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide lies in its combination of the quinoline and thiadiazole rings, along with specific substituents that confer unique chemical and biological properties

Properties

IUPAC Name

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN5O3S2/c1-29(2)12-18-21(19(36)13-29)20(14-6-10-17(38-3)11-7-14)22-23(31)24(39-27(22)32-18)25(37)33-28-34-26(40-35-28)15-4-8-16(30)9-5-15/h4-11H,12-13,31H2,1-3H3,(H,33,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDJDAKVEOHUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)N)C6=CC=C(C=C6)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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